Di-tert-butyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-di-tert-butyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes a dihydropyridine core, furan ring, and nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di-tert-butyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with ammonia or primary amines, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Key factors include the selection of raw materials, reaction conditions, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-di-tert-butyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyridine derivatives, amines, and substituted esters, which can be further utilized in various chemical syntheses .
Scientific Research Applications
3,5-di-tert-butyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials[][4].
Mechanism of Action
The mechanism of action of 3,5-di-tert-butyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways: The compound can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression[][5].
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid di-tert-butyl ester
- 2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester
Uniqueness
Compared to similar compounds, 3,5-di-tert-butyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H32N2O7 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
ditert-butyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H32N2O7/c1-15-21(24(30)35-26(3,4)5)23(22(16(2)28-15)25(31)36-27(6,7)8)20-14-13-19(34-20)17-11-9-10-12-18(17)29(32)33/h9-14,23,28H,1-8H3 |
InChI Key |
DKOZWAPWDSYKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
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